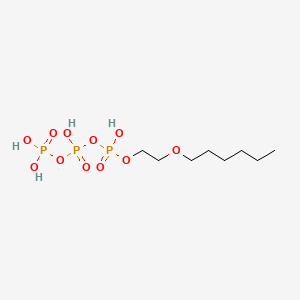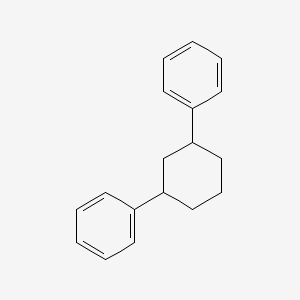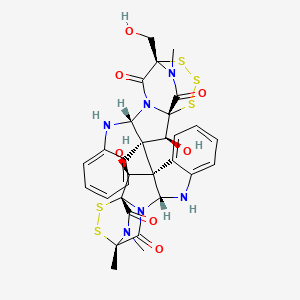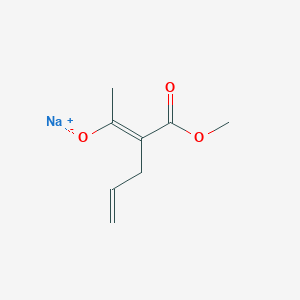
Einecs 235-034-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 235-034-7, also known as mercurous oxide, is a chemical compound with the molecular formula Hg₂O. It is a black or dark brown solid that is known for its unique properties and applications in various fields. Mercurous oxide is an important compound in the study of mercury chemistry and has been used historically in various applications.
準備方法
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: This involves the reaction of mercury with oxygen at elevated temperatures. The reaction is as follows[ 2Hg + O₂ \rightarrow Hg₂O ]
Precipitation Method: Mercurous oxide can also be prepared by reacting mercurous nitrate with a base such as sodium hydroxide. The reaction is[ 2HgNO₃ + 2NaOH \rightarrow Hg₂O + 2NaNO₃ + H₂O ]
Electrochemical Method: In this method, mercurous oxide is produced by the electrolysis of a mercury salt solution.
化学反応の分析
Mercurous oxide undergoes various chemical reactions, including:
Decomposition: Upon heating, mercurous oxide decomposes into mercury and oxygen[ 2Hg₂O \rightarrow 4Hg + O₂ ]
Reaction with Acids: Mercurous oxide reacts with acids to form mercurous salts and water. For example, with hydrochloric acid[ Hg₂O + 2HCl \rightarrow 2HgCl + H₂O ]
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of an oxidizing agent.
科学的研究の応用
Mercurous oxide has several scientific research applications:
Analytical Chemistry: It is used as a reagent in various analytical procedures to detect the presence of certain ions.
Electrochemistry: Mercurous oxide is used in the construction of reference electrodes in electrochemical cells.
Pharmaceuticals: Historically, it has been used in ointments and antiseptics due to its antimicrobial properties.
Material Science: Research into the properties of mercurous oxide contributes to the development of new materials and technologies.
作用機序
The mechanism of action of mercurous oxide involves its ability to release mercury ions, which can interact with various biological molecules. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context in which mercurous oxide is used.
類似化合物との比較
Mercurous oxide can be compared with other mercury compounds such as:
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a bright red or yellow solid and is more stable. It is used in different applications, including as a catalyst and in the production of mercury batteries.
Mercurous Chloride (Hg₂Cl₂):
Mercuric Chloride (HgCl₂): A highly toxic compound used in disinfectants and preservatives.
Mercurous oxide is unique due to its specific oxidation state and the resulting chemical properties, making it suitable for particular applications that other mercury compounds may not fulfill.
特性
CAS番号 |
12059-23-3 |
|---|---|
分子式 |
Ni3Sn |
分子量 |
294.79 g/mol |
InChI |
InChI=1S/3Ni.Sn |
InChIキー |
VOAJFVXCQSFDLE-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


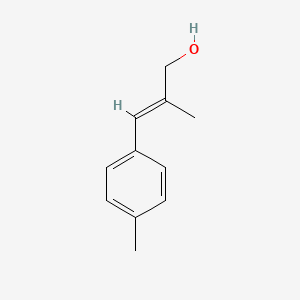

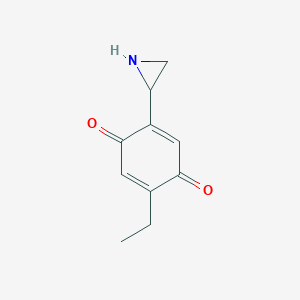
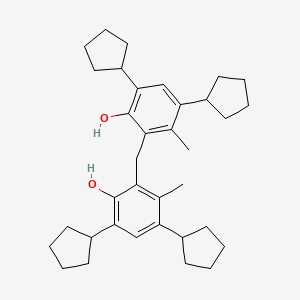
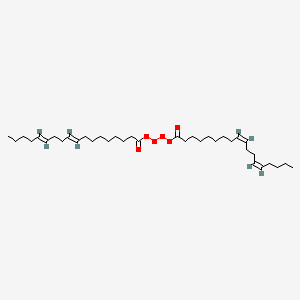
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

